Cas no 2138352-38-0 (N-(azetidin-2-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine)

N-(Azetidin-2-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring dual azetidine moieties linked via a pyrazole core. This structure imparts significant rigidity and conformational constraint, enhancing binding affinity and selectivity in medicinal chemistry applications. The presence of azetidine rings contributes to improved metabolic stability and bioavailability, while the pyrazole amine functionality offers versatile reactivity for further derivatization. This compound is particularly valuable in the development of small-molecule inhibitors and modulators, especially for targets requiring precise spatial orientation. Its balanced lipophilicity and polarity make it suitable for drug discovery efforts, particularly in CNS and oncology research. The scaffold's synthetic accessibility further supports its utility as a key intermediate in lead optimization.
N-(azetidin-2-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine structure
2138352-38-0 structure
Product Name:N-(azetidin-2-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine
CAS No:2138352-38-0
MF:C10H17N5
MW:207.275480985641
CID:5874848
PubChem ID:165483218
Update Time:2025-10-31

N-(azetidin-2-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • N-(azetidin-2-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine
    • N-[(azetidin-2-yl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine
    • 2138352-38-0
    • EN300-1131147
    • Inchi: 1S/C10H17N5/c1-3-12-8(1)5-13-10-2-4-14-15(10)9-6-11-7-9/h2,4,8-9,11-13H,1,3,5-7H2
    • InChI Key: PZQFKZGKBGVCDP-UHFFFAOYSA-N
    • SMILES: N1CCC1CNC1=CC=NN1C1CNC1

Computed Properties

  • Exact Mass: 207.14839556g/mol
  • Monoisotopic Mass: 207.14839556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 53.9Ų

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Additional information on N-(azetidin-2-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine

N-(azetidin-2-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine

The compound N-(azetidin-2-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine (CAS No. 2138352-38-0) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique combination of nitrogen-containing heterocycles, specifically the azetidine and pyrazole rings, which contribute to its distinctive chemical properties and reactivity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques not only enhance the efficiency of production but also ensure high purity levels, making it suitable for advanced research and industrial applications. The azetidine moiety, a four-membered nitrogen-containing ring, is known for its stability and versatility in forming hydrogen bonds, which are critical in drug design and material science.

The pyrazole ring, another key component of this molecule, is renowned for its aromaticity and ability to act as a coordinating ligand in metal complexes. This feature has led to its exploration in the development of novel materials for optoelectronic devices and catalytic systems. Recent studies have demonstrated that the integration of azetidine and pyrazole moieties can significantly influence the electronic properties of the compound, making it a promising candidate for use in advanced materials.

In terms of biological applications, N-(azetidin-2-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol5-amine has shown potential as a lead compound in drug discovery. Its ability to modulate key biological targets, such as protein kinases and G-protein coupled receptors (GPCRs), has been highlighted in recent preclinical studies. These findings underscore its potential role in the development of therapies for conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.

Moreover, the compound's structural flexibility allows for further functionalization, enabling researchers to tailor its properties for specific applications. For instance, the introduction of additional substituents can enhance its solubility, bioavailability, or selectivity towards particular biological targets. Such modifications are currently being explored in academic and industrial settings to optimize its pharmacokinetic profile.

From a manufacturing perspective, the synthesis of this compound involves a multi-step process that requires meticulous control over reaction conditions to ensure high yields and product quality. The use of green chemistry principles in its synthesis is also being investigated to minimize environmental impact and promote sustainability.

In conclusion, N-(azetidin2 ylmethyl) 1 (azetidin3 yl) 1H pyrazol5 amine (CAS No. 2138352 38 0) represents a compelling example of how modern chemical innovation can yield compounds with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application research, positions it as a valuable asset in both academic research and industrial development.

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